molecular formula C14H23N5O3S B5547111 4-{4-[4-(乙基磺酰基)-1-哌嗪基]-2-嘧啶基}吗啉

4-{4-[4-(乙基磺酰基)-1-哌嗪基]-2-嘧啶基}吗啉

货号 B5547111
分子量: 341.43 g/mol
InChI 键: LSRNUHDGEHQBAI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-{4-[4-(ethylsulfonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine" is a chemically synthesized molecule. It features in various studies focusing on the synthesis and characterization of molecules with a morpholine or piperazine moiety.

Synthesis Analysis

  • Synthesis of similar compounds has been demonstrated through various methods, such as the one-pot Biginelli synthesis. This method involves reacting enaminones with urea and different substituted benzaldehydes in the presence of glacial acetic acid, yielding good results for dihydropyrimidinone derivatives containing piperazine/morpholine moieties (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
  • Another approach for synthesizing morpholine derivatives includes a nucleophilic substitution reaction of methyl 3-aminothiophene-2-carboxylate and formamidine acetate, followed by a series of reactions including condensation, chlorination, and nucleophilic substitution (Lei, Wang, Xiong, & Lan, 2017).

Molecular Structure Analysis

  • The molecular structure of compounds similar to "4-{4-[4-(ethylsulfonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine" has been confirmed through techniques like single crystal X-ray crystallography, which reveals the three-dimensional structure of the molecule (Bhat et al., 2018).

Chemical Reactions and Properties

  • The compound is an intermediate in various chemical reactions, such as those leading to the inhibition of tumor necrosis factor alpha and nitric oxide (Lei et al., 2017).
  • It is also a part of reactions for synthesizing more complex derivatives that have potential applications in pharmaceuticals and other fields.

科学研究应用

离子型液晶

哌啶鎓、哌嗪鎓和吗啉鎓阳离子(包括与4-{4-[4-(乙基磺酰基)-1-哌嗪基]-2-嘧啶基}吗啉相关的结构)已被探索用于设计离子型液晶。这些阳离子与各种阴离子结合时,表现出丰富的介晶行为,表现出高度有序的层析相、层析A相和六方柱状相。研究提出了一种吗啉鎓化合物自组装成六方柱状相的结构模型(Lava, Binnemans, & Cardinaels, 2009)

抗生素活性调节

对与本化合物在结构上相关的4-(苯磺酰基)吗啉等化合物的研究表明,其在调节针对各种微生物的多重耐药菌株的抗生素活性方面具有潜力。研究重点关注其与细菌和真菌的标准菌株和多重耐药菌株的相互作用,评估其抗菌和调节活性(Oliveira et al., 2015)

HIV-1 抑制

与4-{4-[4-(乙基磺酰基)-1-哌嗪基]-2-嘧啶基}吗啉在结构上相似的化合物,特别是二芳基嘧啶衍生物,已显示出显着的抗 HIV-1 活性。这些衍生物针对非核苷类逆转录酶抑制剂 (NNRTI) 的特定区域,并已证明对 HIV-1 的野生型和突变株均有效,并且具有改善的水溶性和安全性(Huang et al., 2019)

抗高血压药

带有吗啉(本化合物的一个结构组分)的 1,2,4-三唑并[1,5-α]嘧啶已被合成并测试其抗高血压活性。该系列中的一些化合物在体外和体内评估中均显示出有希望的结果(Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999)

葡聚糖合成酶抑制剂

在抑制 β-1,3-葡聚糖合成酶的背景下,一种具有吗啉基的先导化合物在小鼠念珠菌感染体内模型中显示出显着的疗效。这突出了吗啉衍生物在抗真菌治疗中的潜在应用(Ting et al., 2011)

属性

IUPAC Name

4-[4-(4-ethylsulfonylpiperazin-1-yl)pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O3S/c1-2-23(20,21)19-7-5-17(6-8-19)13-3-4-15-14(16-13)18-9-11-22-12-10-18/h3-4H,2,5-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSRNUHDGEHQBAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C2=NC(=NC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。